molecular formula C20H15NO4S B2471375 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate CAS No. 879923-17-8

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

Cat. No. B2471375
CAS RN: 879923-17-8
M. Wt: 365.4
InChI Key: YNQXGZYEHVBMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound, and a chromen-7-yl propanoate moiety .


Molecular Structure Analysis

The molecular structure of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, has been reported . It has a molecular formula of C17H15NO2S, an average mass of 297.371 Da, and a monoisotopic mass of 297.082336 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzyl 3-(1,3-benzothiazol-2-yl)propanoate, include a density of 1.3±0.1 g/cm3, boiling point of 447.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 224.3±24.0 °C .

Scientific Research Applications

Anticancer Research

STK888671 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Research has indicated that STK888671 possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a valuable compound in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Fluorescent Probes in Bioimaging

The chromenyl and benzothiazolyl moieties in STK888671 contribute to its fluorescent properties. This makes it useful as a fluorescent probe in bioimaging applications. It can be used to label and visualize biological structures and processes in live cells, aiding in the study of cellular dynamics and molecular interactions .

Neuroprotective Agents

Recent studies have suggested that STK888671 may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for such conditions.

These applications highlight the versatility and potential of STK888671 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Anticancer Research Antimicrobial Activity Fluorescent Probes in Bioimaging : Enzyme Inhibition Studies : Photodynamic Therapy : Neuroprotective Agents

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-3-17(22)25-12-8-9-13-15(10-12)24-11(2)18(19(13)23)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQXGZYEHVBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

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